4-ethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
4-ethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of thiazole and triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Properties
IUPAC Name |
4-ethyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-3-16-8-10-18(11-9-16)29(26,27)22-13-12-17-14-28-21-23-20(24-25(17)21)19-7-5-4-6-15(19)2/h4-11,14,22H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXPNYRKLYHRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and triazole rings. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The triazole ring can be formed by the cyclization of hydrazides with carbon disulfide and subsequent reaction with hydrazine . The final step involves the coupling of the thiazole and triazole rings with the benzenesulfonamide moiety under appropriate conditions, such as the use of a base like triethylamine in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Ethanol, dichloromethane, dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives containing the triazole and thiazole moieties exhibit significant anticancer activity. Specifically:
- Triazole-Thiazole Compounds : Compounds with these structural features have been tested against various cancer cell lines. For instance, it has been noted that compounds with the thiazole fragment directly linked to the 1,2,3-triazole core demonstrated moderate activity against melanoma and breast cancer cells .
- Cell Line Testing : A study reported the activity of triazole derivatives against several cancer cell lines, including colon (KM12), melanoma (SK-MEL-5), ovarian (OVCAR-4), and breast cancers (BT-549). The Log GI50 values indicated promising anticancer potential .
Antimicrobial Properties
The triazole and thiazole rings are also recognized for their antimicrobial activities. Compounds similar to 4-ethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide have shown effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer properties. It was found that specific modifications in the structure significantly enhanced their biological activity against tumor cell lines .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets. This computational approach aids in understanding how structural variations can influence efficacy .
Summary of Biological Activities
| Activity Type | Target Cells/Organisms | Remarks |
|---|---|---|
| Anticancer | Colon cancer (KM12) | Moderate activity observed |
| Melanoma (SK-MEL-5) | Active against multiple cell lines | |
| Antimicrobial | Various bacterial strains | Effective in disrupting cell wall synthesis |
Mechanism of Action
The mechanism of action of 4-ethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
4-ethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is unique due to its combination of thiazole and triazole rings, which imparts a distinct set of chemical and biological properties .
Biological Activity
The compound 4-ethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide represents a novel class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound can be classified based on its structural components:
- Sulfonamide moiety : Known for various pharmacological effects.
- Triazole ring : Associated with significant anticancer and antimicrobial activities.
- Thiazole component : Contributes to the compound's overall biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole rings. Specifically, the compound has shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells and inhibit cell cycle progression. This is supported by findings from various assays that demonstrate a reduction in cell viability in cancer lines such as A431 and A549 at concentrations as low as 1 µM .
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A431 | 1.5 | Inhibition of cell proliferation |
| A549 | 2.0 | Induction of apoptosis |
| H1299 | 1.8 | Cell cycle arrest |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by modulating cytokine production. It has been observed to significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
- Experimental Findings : In vitro studies demonstrated that treatment with the compound led to a decrease in cytokine secretion from activated macrophages, indicating its potential use in inflammatory conditions .
Antimicrobial Activity
The antimicrobial efficacy of sulfonamide derivatives is well-documented. The compound has been evaluated against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound has a broad-spectrum antimicrobial activity, making it a candidate for further development in treating bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. The presence of electron-donating groups such as methyl or ethyl substituents enhances the lipophilicity and overall potency of the compounds.
- Key Observations :
- The triazole ring is essential for anticancer activity.
- The thiazole moiety contributes significantly to both anticancer and antimicrobial activities.
- Modifications at specific positions on the benzene ring can lead to enhanced biological effects.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The most active compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .
- Triazole-containing Compounds : Research indicated that triazolo-thiadiazine derivatives exhibited significant cytotoxicity across multiple cancer lines, reinforcing the importance of these structural motifs in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
